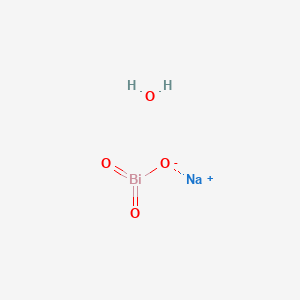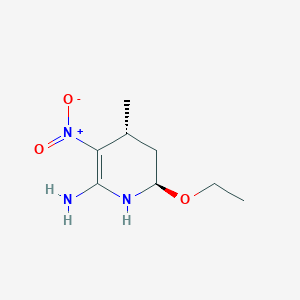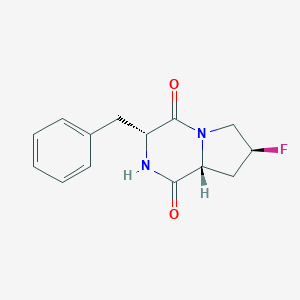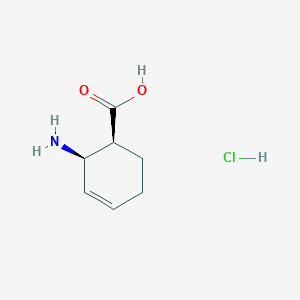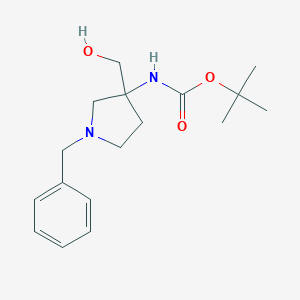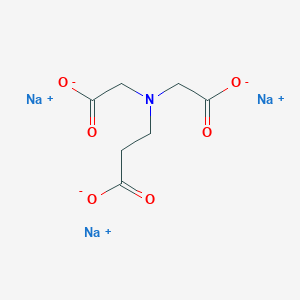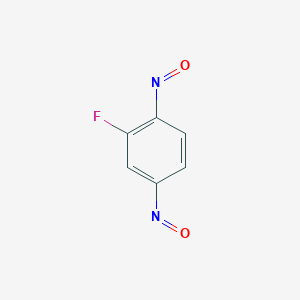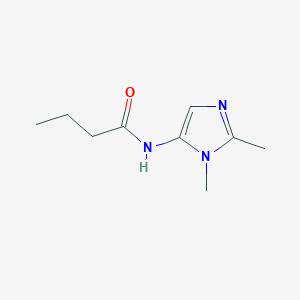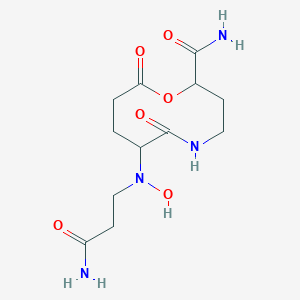
Ammonigenin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ammonigenin is a natural compound that belongs to the family of steroidal alkaloids. It is primarily found in plants of the Solanaceae family, including potatoes, tomatoes, and eggplants. The compound is known for its numerous biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.
作用機序
The mechanism of action of Ammonigenin is not fully understood. However, it has been suggested that the compound exerts its biological effects by modulating various signaling pathways in the body. For instance, Ammonigenin has been shown to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of various inflammatory diseases. Additionally, Ammonigenin has been shown to induce apoptosis, or programmed cell death, in cancer cells, thereby inhibiting tumor growth.
生化学的および生理学的効果
Ammonigenin has been shown to possess several biochemical and physiological effects. For instance, it has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory prostaglandins. Additionally, Ammonigenin has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. Furthermore, Ammonigenin has been shown to induce the expression of tumor suppressor genes, such as p53, which play a key role in the prevention of cancer.
実験室実験の利点と制限
One of the advantages of using Ammonigenin in lab experiments is its broad range of biological activities. It possesses anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. Additionally, Ammonigenin is a natural compound, which makes it more biocompatible and less toxic than synthetic compounds. However, one of the limitations of using Ammonigenin in lab experiments is its low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the study of Ammonigenin. One area of research is the development of novel synthesis methods for the compound, which could improve its yield and purity. Additionally, further studies are needed to elucidate the mechanism of action of Ammonigenin, which could lead to the development of more effective therapeutic agents. Furthermore, the potential use of Ammonigenin in combination with other compounds for the treatment of various diseases should be explored. Finally, the development of more efficient delivery systems for Ammonigenin could improve its bioavailability and therapeutic efficacy.
Conclusion:
In conclusion, Ammonigenin is a natural compound with numerous biological activities and potential therapeutic applications. It possesses anti-inflammatory, anti-tumor, and anti-viral properties, making it a versatile compound for studying various biological processes. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Ammonigenin have been discussed in this paper. Further research is needed to fully understand the potential of this compound for the treatment of various diseases.
合成法
Ammonigenin can be synthesized through several methods, including extraction from natural sources and chemical synthesis. The chemical synthesis of Ammonigenin involves the conversion of solasodine, a steroidal alkaloid found in plants, to Ammonigenin. The process involves several steps, including oxidation, hydrolysis, and reduction, resulting in the formation of Ammonigenin.
科学的研究の応用
Ammonigenin has been extensively studied for its biological activities and potential therapeutic applications. It has been shown to possess anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, Ammonigenin has been found to exhibit anti-tumor activity, making it a potential candidate for cancer therapy. Furthermore, Ammonigenin has been shown to possess anti-viral properties, making it a potential candidate for the treatment of viral infections.
特性
CAS番号 |
126077-91-6 |
|---|---|
製品名 |
Ammonigenin |
分子式 |
C12H20N4O6 |
分子量 |
316.31 g/mol |
IUPAC名 |
7-[(3-amino-3-oxopropyl)-hydroxyamino]-6,10-dioxo-1,5-oxazecane-2-carboxamide |
InChI |
InChI=1S/C12H20N4O6/c13-9(17)4-6-16(21)7-1-2-10(18)22-8(11(14)19)3-5-15-12(7)20/h7-8,21H,1-6H2,(H2,13,17)(H2,14,19)(H,15,20) |
InChIキー |
CKLKAIFISQKFTE-UHFFFAOYSA-N |
SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
正規SMILES |
C1CC(=O)OC(CCNC(=O)C1N(CCC(=O)N)O)C(=O)N |
同義語 |
ammonigenin N-hydroxy-N-(2-carbamoylethyl)glutamyl-4-amino-2-hydroxybutyric acid amide lactone |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



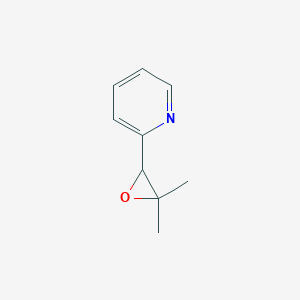
![5-chloro-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B141618.png)
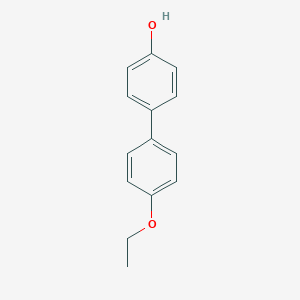
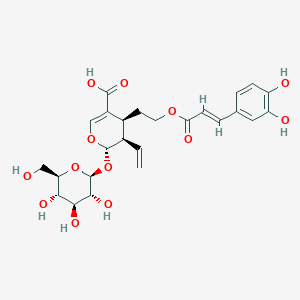
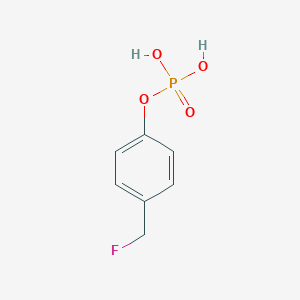
![3,3-Dimethyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B141622.png)
